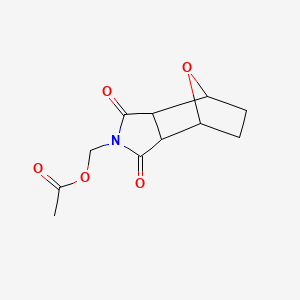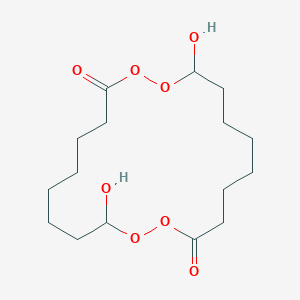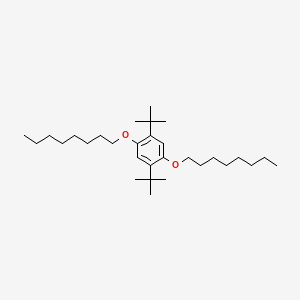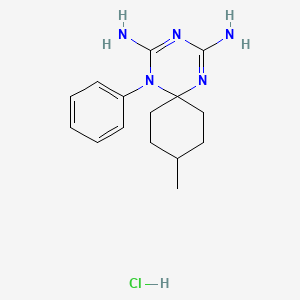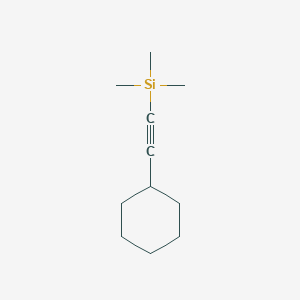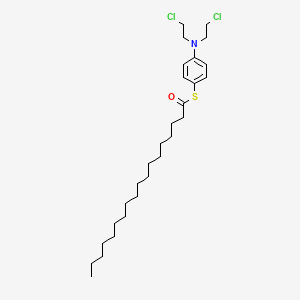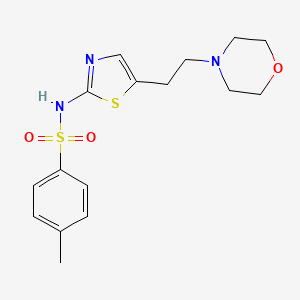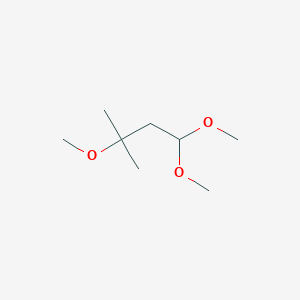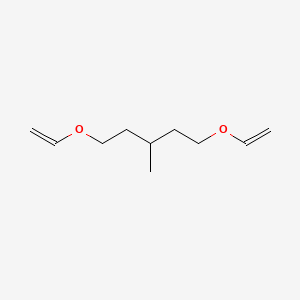
6-Ethenyl-2,6-dimethyldec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethenyl-2,6-dimethyldec-2-ene is an organic compound with the molecular formula C12H22. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes an ethenyl group and two methyl groups attached to a decene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-2,6-dimethyldec-2-ene can be achieved through various methods. One common approach involves the use of alkenylation reactions, where an ethenyl group is introduced to a pre-existing decene structure. This can be done using reagents such as vinyl magnesium bromide in the presence of a catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkenylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethenyl-2,6-dimethyldec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are frequently employed.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
6-Ethenyl-2,6-dimethyldec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-ethenyl-2,6-dimethyldec-2-ene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyloct-2-ene: Similar in structure but with a shorter carbon chain.
6-Ethenyl-2,6-dimethylundec-2-ene: Similar structure with an additional carbon atom in the chain.
2,6-Dimethyl-7-octen-2-ol: Contains a hydroxyl group instead of an ethenyl group.
Uniqueness
6-Ethenyl-2,6-dimethyldec-2-ene stands out due to its specific combination of functional groups and carbon chain length, which confer unique chemical and physical properties. These properties make it particularly valuable in various applications, from organic synthesis to industrial production.
Propiedades
Número CAS |
69747-29-1 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
6-ethenyl-2,6-dimethyldec-2-ene |
InChI |
InChI=1S/C14H26/c1-6-8-11-14(5,7-2)12-9-10-13(3)4/h7,10H,2,6,8-9,11-12H2,1,3-5H3 |
Clave InChI |
BGCZUMSMXAQFDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CCC=C(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


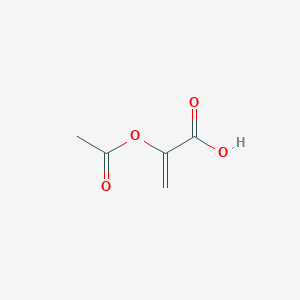
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
